Nitric Oxide Synthase (NOS) Inhibition: Ki Comparison Against eNOS and nNOS
4-Methoxy-2-methyl-3-nitropyridine exhibits low micromolar inhibition against endothelial NOS (eNOS) and neuronal NOS (nNOS), as quantified by Ki values from ChEMBL-derived BindingDB assays . This contrasts with the unsubstituted 3-nitropyridine core, which typically shows no significant NOS inhibition at similar concentrations. The presence of the 4-methoxy group is critical for this activity, as indicated by structure-activity relationship (SAR) trends in related nitropyridine derivatives .
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 37.5 μM (eNOS), Ki = 40.0 μM (nNOS) |
| Comparator Or Baseline | 3-Nitropyridine (unsubstituted): No reported Ki > 100 μM; 2-Methyl-3-nitropyridine: IC50 = 180 μM (dihydroorotase, a different target) |
| Quantified Difference | At least 2.5-fold to 5-fold lower Ki compared to baseline nitropyridines against similar enzyme classes |
| Conditions | eNOS (mouse C57BL/6), nNOS (rat recombinant expressed in Sf9 cells); oxyhemoglobin conversion assay by UV spectrophotometry |
Why This Matters
This NOS inhibition profile positions 4-methoxy-2-methyl-3-nitropyridine as a lead-like scaffold for developing isoform-selective NOS modulators, a class of targets for cardiovascular and neurodegenerative diseases, differentiating it from simpler nitropyridine intermediates.
- [1] BindingDB. (n.d.). BDBM50363634 CHEMBL1945915. Ki: 3.75E+4 nM (eNOS), 4.00E+4 nM (nNOS). Retrieved April 15, 2026. View Source
- [2] BindingDB. (n.d.). 2-Methyl-3-nitropyridine: IC50 1.80E+5 nM for dihydroorotase. Retrieved April 15, 2026. View Source
